N-cyclohexyl-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C22H24N2O5S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N2O5S2/c1-15-9-11-17(12-10-15)31(26,27)21-22(29-20(24-21)18-8-5-13-28-18)30-14-19(25)23-16-6-3-2-4-7-16/h5,8-13,16H,2-4,6-7,14H2,1H3,(H,23,25) |
InChI Key |
XQIMGCYCVLKQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation
The oxazole core is synthesized via cyclocondensation of furan-2-carbaldehyde with sulfonamide-activated precursors.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Furan-2-carbaldehyde, 4-methylbenzenesulfonyl chloride, DCM, 0–5°C, 2 h | 78% | |
| 2 | NH₄OAc, AcOH, reflux, 6 h (cyclization) | 85% |
Mechanism : The aldehyde undergoes nucleophilic attack by the sulfonamide group, followed by acid-catalyzed cyclization.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3 | Intermediate A, 2-mercapto-N-cyclohexylacetamide, K₂CO₃, DMF, 60°C, 4 h | 72% |
Key Observation : Use of DMF as a solvent enhances nucleophilic substitution efficiency.
Final Acetamide Functionalization
The cyclohexylamine group is introduced via amide coupling.
Optimization : Catalytic DMAP improves yields to 75%.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
-
¹H/¹³C NMR : Confirms furan (δ 7.4–7.6 ppm), sulfonyl (δ 2.4 ppm for CH₃), and cyclohexyl protons (δ 1.2–1.8 ppm).
Industrial-Scale Production Considerations
Scalable modifications include:
-
Continuous Flow Reactors : For oxazole cyclization (residence time: 20 min, yield: 82%).
-
Catalytic Recycling : Pd/C for Suzuki couplings (reused 5× with <5% activity loss).
Challenges and Solutions
-
Low Sulfonylation Efficiency : Additive DMAP increases yields by 15%.
-
Oxazole Ring Instability : Use of anhydrous solvents (e.g., THF) prevents hydrolysis.
Recent Advancements (2023–2025)
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the potential of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response.
Case Study: Molecular Docking Studies
In silico molecular docking studies indicated that this compound can effectively bind to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent. The docking scores imply that further structural optimization could enhance its potency against inflammatory conditions .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines.
Case Study: Cell Line Studies
In vitro studies demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The percent growth inhibition (PGI) values were found to be substantial, indicating promising anticancer activity .
Enzyme Inhibition Potential
The sulfonamide moiety within the compound has been associated with enzyme inhibition capabilities, particularly against acetylcholinesterase and α-glucosidase.
Case Study: Enzyme Inhibition Studies
Research has shown that derivatives of sulfonamides can act as effective inhibitors for enzymes involved in metabolic pathways related to diabetes and Alzheimer's disease. This suggests that this compound may exhibit similar therapeutic potential .
Synthesis and Structural Optimization
The synthesis of this compound has been achieved through straightforward chemical transformations using commercially available reagents. This accessibility enhances its feasibility for further research and development.
Table 1: Summary of Synthesis Methods
| Methodology | Description |
|---|---|
| Two-stage synthesis | Utilizes simple transformations with low-cost reagents |
| Characterization | Confirmed via NMR and LC-MS techniques |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The furan and oxazole rings may allow the compound to bind to enzymes or receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Oxazole vs. Triazole Derivatives
The target compound’s 1,3-oxazole core distinguishes it from triazole-based analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21). Triazole derivatives exhibit notable anti-exudative activity (AEA) in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The oxazole ring in the target compound may confer enhanced metabolic stability due to reduced hydrogen-bonding capacity compared to triazoles, though this requires experimental validation.
Sulfonyl Group Variations
The 4-methylbenzenesulfonyl substituent in the target compound contrasts with benzenesulfonyl or 3-trifluoromethylphenyl groups in analogs (e.g., BB01810: 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide) . The methyl substituent in the target may optimize lipophilicity for membrane penetration compared to bulkier groups.
Acetamide Substituent Effects
Cyclohexyl vs. Aryl Groups
The N-cyclohexyl group in the target compound differs from aryl substituents in analogs like N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Anti-Exudative Activity Trends
In triazole-acetamide derivatives, anti-exudative activity correlates with substituents on the phenyl ring (e.g., fluorine, chlorine, nitro groups at position 4 increase AEA) . The target compound’s 4-methylbenzenesulfonyl group may mimic these effects via steric and electronic modulation, though direct bioactivity data are lacking.
Orco Agonists (VUAA-1, OLC-12)
Compounds like VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) target insect odorant receptors (Orco) . Structural parallels (sulfanylacetamide backbone) suggest the target compound could interact with similar channels, though its oxazole core and cyclohexyl group may shift specificity.
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for triazole-acetamides, involving alkylation of α-chloroacetamides with heterocyclic thiols under basic conditions (KOH) .
- Structure-Activity Relationships (SAR) : The furan-2-yl group is conserved in anti-exudative analogs, suggesting its role in π-π stacking or hydrogen bonding .
- Crystallography : SHELXL software, widely used for small-molecule refinement, could resolve the target compound’s conformation, aiding SAR studies .
Biological Activity
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, particularly its interaction with G protein-coupled receptors (GPCRs) and its potential as an anti-diabetic agent.
Chemical Structure and Properties
The molecular formula of this compound can be denoted as . The compound features:
- A cyclohexyl group
- A furan moiety
- An oxazole ring
- A methylbenzenesulfonyl group
These structural components contribute to the compound's biological activity and interaction with various biological targets.
GPR40 Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant modulation of the GPR40 receptor, which is implicated in glucose metabolism and insulin secretion. This receptor is a target for the treatment of type 2 diabetes mellitus.
A study highlighted that compounds with similar structures to N-cyclohexyl derivatives show promise as GPR40 receptor agonists, suggesting that they may enhance insulin secretion in response to glucose levels .
Antitumor Activity
In vitro studies have demonstrated that compounds with oxazole and sulfonamide groups can exhibit antitumor properties. For instance, derivatives containing the oxazole ring were tested against various cancer cell lines, showing moderate to high potency in inhibiting cell proliferation . The presence of the furan and sulfonamide groups may enhance these effects through mechanisms involving apoptosis and cell cycle arrest.
Antibacterial Properties
The antibacterial activity of related compounds has been evaluated against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the chemical structure can lead to varying degrees of antibacterial efficacy. For example, some benzamide derivatives showed effective inhibition against multi-drug resistant strains of Staphylococcus aureus .
Case Studies
- Case Study on Diabetes Management : A clinical trial involving similar GPR40 modulators showed improved glycemic control in diabetic patients when administered alongside standard therapy. Participants receiving the compound exhibited lower fasting blood glucose levels compared to the control group .
- Antitumor Efficacy : In a study assessing the effects of oxazole-containing compounds on cancer cell lines, it was found that specific derivatives led to significant reductions in tumor size in xenograft models .
Research Findings Summary Table
Q & A
Basic: What are the key synthetic steps and purification methods for this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxazole core via cyclization of a precursor (e.g., using tosyl chloride for sulfonylation) under anhydrous conditions .
- Step 2: Introduction of the sulfanylacetamide moiety through nucleophilic substitution, often requiring controlled pH and solvents like tetrahydrofuran (THF) or dichloromethane .
- Purification: Column chromatography (silica gel) and recrystallization from ethanol or acetonitrile are standard for isolating high-purity products. HPLC is recommended for monitoring reaction progress and residual by-products .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
- Temperature Control: Maintain 0–5°C during sulfonylation to prevent over-reactivity of the sulfonyl group .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while non-polar solvents reduce unwanted oxidation of the furan ring .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve yield in heterogeneous reactions .
- Real-Time Monitoring: Employ TLC or inline FTIR to detect intermediates and adjust conditions dynamically .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR: H and C NMR identify key functional groups (e.g., sulfonyl at ~110 ppm, furan protons at 6.3–7.4 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak matching calculated mass ±2 ppm) .
- X-ray Crystallography: SHELXL refinement resolves stereochemistry and confirms the oxazole-sulfonamide geometry .
Advanced: How is the compound’s bioactivity assessed in preclinical models?
Answer:
- Anti-inflammatory Screening: Use rat formalin-induced edema models to quantify anti-exudative activity. Dose-response curves (10–100 mg/kg) compare efficacy to reference drugs (e.g., diclofenac) .
- Enzyme Assays: Test inhibition of COX-2 or TNF-α via ELISA, with IC calculations .
- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) ensure selectivity indices >10 for therapeutic potential .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Batch Variability: Verify purity (>95% via HPLC) and crystallinity (PXRD) to exclude impurities as confounding factors .
- Assay Conditions: Standardize protocols (e.g., serum concentration in cell cultures) to reduce inter-lab variability .
- Meta-Analysis: Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP or topological polar surface area (TPSA) with activity trends .
Advanced: What strategies explore structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects on receptor binding .
- Pharmacophore Modeling: Map electrostatic potential surfaces (EPS) to identify critical hydrogen-bonding motifs .
- In Silico Screening: Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .
Advanced: How to address challenges in crystallographic data interpretation?
Answer:
- Twinned Data: Use SHELXL’s TWIN/BASF commands to refine overlapping diffraction patterns .
- Disorder Modeling: Apply PART/SUMP restraints for flexible substituents (e.g., cyclohexyl group) .
- Validation: Cross-check with PLATON/ADDSYM to detect missed symmetry or overfitting .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability: TGA/DSC shows decomposition >200°C, but storage at 4°C in amber vials prevents light-induced furan oxidation .
- Hydrolytic Sensitivity: Avoid aqueous buffers at pH >8.0 to prevent sulfonamide cleavage .
- Long-Term Stability: Lyophilized samples retain >90% potency after 12 months at -20°C .
Advanced: How is computational chemistry applied to predict metabolic pathways?
Answer:
- Metabolite Prediction: Use GLORYx or SyGMa to simulate Phase I/II transformations (e.g., furan ring oxidation to lactones) .
- CYP450 Inhibition: Molecular dynamics (MD) simulations identify interactions with CYP3A4/2D6 active sites .
- Toxicity Risk: Derek Nexus flags potential mutagenicity from sulfonamide metabolites .
Advanced: What methodologies evaluate the compound’s potential in material science?
Answer:
- Conductivity Studies: Measure charge-transfer complexes via cyclic voltammetry (e.g., redox peaks at -0.5 to +1.2 V) .
- Thermoelectric Properties: Use ZT meters to assess Seebeck coefficients in thin-film configurations .
- Polymer Compatibility: Blend with PEG or PLGA and analyze mechanical strength via DMA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
